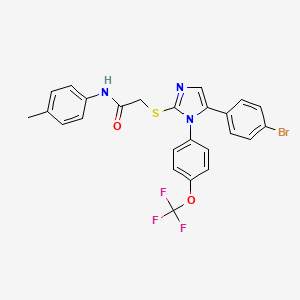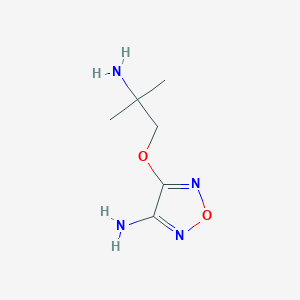
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole is a synthetic pyrazole derivative. It is classified as a plant growth regulator and has gained attention for its role as an abscission agent in citrus fruits. This compound is known for its unique chemical structure, which includes a chloro, methyl, and nitro group attached to a pyrazole ring.
Métodos De Preparación
The synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole involves several steps. One common method includes the nitration of 5-chloro-3-methyl-1-phenylpyrazole using acetyl nitrate to selectively introduce the nitro group at the 4-position . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration reactions followed by purification steps to isolate the compound in high purity.
Análisis De Reacciones Químicas
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as ethoxycarbonylmethylthio, 1,2,4-triazolo, and azido groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: Heating with methanesulfonic acid can lead to the formation of pyrazolo[5,1-b]benzimidazole derivatives.
Common reagents used in these reactions include sodium azide, potassium carbonate, and various phosphines and phosphites . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyrazole derivatives with potential biological activities.
Biology: The compound’s role as a plant growth regulator makes it valuable in agricultural research, particularly in studying fruit abscission mechanisms.
Medicine: Derivatives of this compound are explored for their potential pharmacological properties, including fungicidal, herbicidal, virucidal, and insecticidal activities.
Industry: Its application as an abscission agent in citrus fruits highlights its industrial significance in agriculture.
Mecanismo De Acción
The mechanism by which 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole exerts its effects involves its interaction with specific molecular targets. As a plant growth regulator, it likely affects hormonal pathways involved in fruit abscission. The presence of the nitro group may also contribute to its biological activity by facilitating interactions with target enzymes or receptors.
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole include other pyrazole derivatives such as 5-chloro-3-methyl-4-nitro-1-phenylpyrazole . These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of chloro, methyl, and nitro groups in this compound distinguishes it from other pyrazole derivatives and contributes to its specific applications and properties.
Propiedades
IUPAC Name |
5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-4(2)10-7(8)6(11(12)13)5(3)9-10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYCVAGFODTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)

![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)

![Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)




